2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione
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Overview
Description
Scientific Research Applications
-
Indane-1,3-Dione
- Scientific Field : Organic Chemistry, Medicinal Chemistry, Electronics, Photopolymerization .
- Application Summary : Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
- Methods of Application : The review presents an overview of the different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione .
- Results or Outcomes : Indane-1,3-dione-based structures have been used in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications .
-
Isoindoline/Isoindoline-1,3-dione Derivatives
- Scientific Field : Medicinal Chemistry .
- Application Summary : Isoindolines are an important family of compounds present in a wide array of bioactive molecules .
- Methods of Application : The compounds were synthesized using simple heating and relatively quick solventless reactions .
- Results or Outcomes : The in silico analysis suggests that the three isoindolines tested have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .
Safety And Hazards
properties
IUPAC Name |
2-(4-bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c15-10-3-5-11(6-4-10)16-12(17)9-14(13(16)18)7-1-2-8-14/h3-6H,1-2,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWDMVIBOMUBNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383822 |
Source
|
Record name | 2-(4-bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione | |
CAS RN |
61343-15-5 |
Source
|
Record name | 2-(4-bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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